4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of amino and fluoro groups attached to a benzamide structure, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Another method involves the use of 2-fluoro-4-nitrotoluene as the starting material, which undergoes potassium permanganate oxidation, methylamination, and Pd/C hydrogenation reduction reactions to yield the desired product . This method is suitable for large-scale production and offers high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as Pd/C to yield reduced forms of the compound.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation reactions.
Substitution: Various nucleophiles can be used to substitute the amino or fluoro groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide can be compared with other similar compounds, such as:
4-Amino-2-fluoro-N-methylbenzamide: This compound has a similar structure but differs in the substitution pattern on the benzamide ring.
4-Fluoro-N-(3-(2,3,5,6-tetrafluoro-4-{3-[(4-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl)benzamide: This compound has multiple fluoro groups and a more complex structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and fluoro groups, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10F2N2O |
---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
4-amino-3-fluoro-N-(2-fluoroethyl)benzamide |
InChI |
InChI=1S/C9H10F2N2O/c10-3-4-13-9(14)6-1-2-8(12)7(11)5-6/h1-2,5H,3-4,12H2,(H,13,14) |
InChI-Schlüssel |
AVKTXPSXNZKOJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NCCF)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.